molecular formula C13H16N4OS B1392525 1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1242855-69-1

1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B1392525
CAS No.: 1242855-69-1
M. Wt: 276.36 g/mol
InChI Key: IQZPNNHOHOYDTJ-UHFFFAOYSA-N
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Description

1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule integrates a pyrrole-2-carbaldehyde core linked to a 1,3,4-thiadiazole ring, which is further substituted at the 5-position with a 4-methylpiperidine group. The pyrrole-2-carboxaldehyde (Py-2-C) skeleton is a key structural motif found in various natural products and is known to be produced in vivo under physiological conditions, indicating its biological relevance . In research, this compound's unique structure lends itself to several promising applications. The 1,3,4-thiadiazole moiety is a well-established pharmacophore noted for its ability to inhibit cancer cell proliferation and induce apoptosis, suggesting potential application in anticancer research . Furthermore, the structural framework has demonstrated antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and fungi, making it a candidate for developing novel antimicrobial agents . The presence of the formyl group on the pyrrole ring offers a versatile handle for synthetic modification, enabling its use as a key intermediate in the synthesis of more complex molecules, such as Schiff bases and other derivatives for screening various pharmacological activities . The specific 4-methylpiperidine substitution is a critical feature that can enhance bioavailability and influence the molecule's interaction with biological targets. WARNING: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

1-[5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-10-4-7-16(8-5-10)12-14-15-13(19-12)17-6-2-3-11(17)9-18/h2-3,6,9-10H,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZPNNHOHOYDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H16N4OSC_{13}H_{16}N_{4}OS with a molecular weight of 276.36 g/mol. Its structure features a pyrrole ring fused with a thiadiazole moiety and a piperidine substituent, which are known to contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Initial studies suggest that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Potential : Thiadiazole derivatives are recognized for their anticancer properties. Research indicates that modifications in the thiadiazole structure can enhance cytotoxicity against cancer cell lines, such as breast cancer cells . The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes associated with various diseases. For example, it has been noted to inhibit phosphatases involved in cancer progression .

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, leading to oxidative stress that can trigger apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : There is evidence indicating that the compound can induce cell cycle arrest at specific phases, thereby inhibiting cell proliferation .

Case Studies

Several research studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of pyrrole-thiadiazole compounds showed potent activity against MCF-7 breast cancer cells with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : In another investigation, compounds similar to this structure were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
  • Enzyme Inhibition Studies : Research focused on the inhibition of protein tyrosine phosphatases (PTP) revealed that certain derivatives displayed IC50 values in the low micromolar range, indicating strong inhibitory potential .

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialE. coli15
AnticancerMCF-7 Breast Cancer Cells8
Enzyme InhibitionPTP1B6.09

Scientific Research Applications

Structure and Molecular Characteristics

  • Molecular Formula : C13H16N4OS
  • Molecular Weight : 276.36 g/mol
  • CAS Number : 1242855-69-1

The compound consists of a pyrrole ring, a thiadiazole moiety, and a piperidine substituent, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The specific compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
Studies have suggested that compounds with thiadiazole and pyrrole structures can induce apoptosis in cancer cells. The presence of the piperidine group may enhance the bioavailability and efficacy of these compounds against cancerous cells .

Material Science

Organic Electronics
The unique electronic properties of the compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Polymer Chemistry
In polymer science, this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for specific applications, including coatings and adhesives .

Agricultural Chemistry

Pesticidal Activity
The compound has been studied for its potential use as a pesticide. Its structural characteristics suggest it may interfere with key biological processes in pests, providing an avenue for developing new agrochemicals that are effective yet environmentally friendly .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of thiadiazole and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperidine substituent significantly enhanced activity against resistant strains .

Case Study 2: Anticancer Screening

A collaborative research effort between institutions focused on evaluating the anticancer properties of various pyrrole-based compounds. The study found that the compound induced cell death in breast cancer cell lines through a mechanism involving oxidative stress and mitochondrial dysfunction .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons with analogs from the evidence are summarized below:

Compound Name Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Key Substituents
1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde ~262.38* ~2.1* 0* 5* 3* 4-Methylpiperidinyl, pyrrole-carbaldehyde
1-[5-(pyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde 248.31 1.8 0 5 3 Pyrrolidinyl, pyrrole-carbaldehyde
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea ~443.33* ~4.5* 2 6 5 Benzyl thiol, fluorophenyl urea

*Estimated based on structural similarity to the pyrrolidinyl analog .

  • Molecular Weight : The 4-methylpiperidinyl analog is heavier than its pyrrolidinyl counterpart due to the additional methyl group and larger six-membered ring.
  • Hydrogen Bonding: Both analogs lack H-bond donors, but the aldehyde and thiadiazole nitrogen atoms contribute to acceptor capacity.

Research Implications

  • SAR Studies : The pyrrolidinyl and 4-methylpiperidinyl analogs provide a basis for studying the impact of heterocyclic substituents on bioactivity. The methyl group in 4-methylpiperidine may alter target binding through steric or conformational effects.
  • Therapeutic Potential: While anticonvulsant activity is prominent in urea-substituted thiadiazoles , the target compound’s aldehyde group could position it for applications in enzyme inhibition (e.g., aldehyde dehydrogenase) or antimicrobial activity, warranting further investigation.

Preparation Methods

General Synthetic Routes for 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides or related precursors. According to recent synthetic methodologies, the following routes are relevant:

  • Cyclization of thiosemicarbazides: Reaction of thiosemicarbazides with carboxylic acids or their derivatives under dehydrating conditions forms the 1,3,4-thiadiazole ring.
  • Dipolar cycloaddition: As reported in literature, Erlenmeyer thioazlactones can undergo domino double 1,3-dipolar cycloaddition with nitrile imines to yield 1,3,4-thiadiazole derivatives efficiently.

Preparation of 1H-pyrrole-2-carbaldehyde

The pyrrole-2-carbaldehyde moiety is a well-known heterocyclic aldehyde and can be prepared or sourced commercially. When synthesized, common methods include:

  • Formylation of pyrrole at the 2-position using Vilsmeier-Haack reaction (POCl3/DMF).
  • Protection/deprotection strategies to ensure selectivity at the 2-position.

Coupling of the Thiadiazole and Pyrrole Aldehyde

The key step is the formation of the bond between the thiadiazole ring and the pyrrole-2-carbaldehyde. This is generally achieved by:

  • Nucleophilic substitution reaction: The thiadiazole intermediate bearing a leaving group at the 2-position is reacted with the pyrrole aldehyde or its nucleophilic derivative.
  • Use of acid-binding agents and solvents: For example, reactions conducted in acetonitrile with acid scavengers such as 4-dimethylaminopyridine (DMAP) or triethylamine at controlled temperatures (40–60 °C) have been shown effective for similar heterocyclic substitutions.
  • Purification: Post-reaction, the mixture is typically worked up by aqueous washes (sodium bicarbonate, water, sodium chloride), drying over sodium sulfate, filtration, and concentration under reduced pressure to isolate the product.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
1,3,4-Thiadiazole formation Thiosemicarbazide + carboxylic acid + dehydrating agent Reflux or 60 °C 4–6 hours 70–85 Cyclization under acidic or dehydrating conditions
Amination at 5-position 4-Methylpiperidine + thiadiazole intermediate + base (e.g., triethylamine) 40–60 °C 3–5 hours 75–90 Nucleophilic substitution in acetonitrile or DCM
Coupling with pyrrole aldehyde Pyrrole-2-carbaldehyde + thiadiazole intermediate + DMAP/triethylamine 40–50 °C 1.5–3 hours 70–80 Controlled pH adjustment and crystallization

Detailed Research Findings

  • A domino double 1,3-dipolar cycloaddition reaction has been demonstrated to efficiently yield 1,3,4-thiadiazole derivatives with diverse substituents, providing excellent yields and structural diversity.
  • Nucleophilic substitution reactions on heterocyclic cores such as thiadiazoles are effectively carried out in polar aprotic solvents like acetonitrile with acid scavengers (DMAP, triethylamine) to improve reaction rates and yields.
  • Workup procedures involving sequential washes with sodium bicarbonate, water, and sodium chloride solutions followed by drying over sodium sulfate are standard to purify the organic phase and isolate the desired product.

Q & A

Q. What are the established synthetic routes for 1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via cyclocondensation of 2-amino-1,3,4-thiadiazole derivatives with appropriate aldehydes or via Vilsmeier–Haack formylation. A validated method involves reacting 2-amino-5-(4-methylpiperidin-1-yl)-1,3,4-thiadiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux, followed by basification and recrystallization (ethanol) to isolate the product . TLC monitoring (e.g., silica gel, chloroform/methanol 9:1) is critical for tracking reaction progress.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR (¹H/¹³C): To confirm the pyrrole carbaldehyde proton (~9.8 ppm) and thiadiazole/piperidine substituents.
  • IR : To identify the aldehyde C=O stretch (~1680–1720 cm⁻¹) and thiadiazole C=N absorption (~1600 cm⁻¹).
  • HRMS : For molecular ion validation (e.g., [M+H]⁺). X-ray crystallography (e.g., as in pyridinium benzoate analogs) resolves tautomerism in heterocyclic systems .

Q. What in vitro biological screening assays are recommended for initial activity profiling?

Prioritize assays aligned with the compound’s structural motifs:

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi).
  • Kinase inhibition : ATP-binding site competition assays (e.g., JAK2/EGFR kinases, given piperidine’s role in kinase targeting) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Include DMSO controls (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

Contradictions often arise from pharmacokinetic (PK) limitations or off-target effects. Steps to resolve discrepancies:

  • PK Optimization : Modify lipophilicity (logP) via substituent tuning (e.g., methylpiperidine → ethylpiperidine) to enhance bioavailability.
  • Metabolite Profiling : Use LC-MS to identify inactive/toxic metabolites.
  • In Vivo Model Selection : Prioritize transgenic models (e.g., xenografts for oncology) over non-specific rodent assays .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in analogs of this compound?

  • Molecular Docking : Screen against target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
  • QSAR Modeling : Employ CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with bioactivity.
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) in complex with kinase targets .

Q. How can tautomeric or stereochemical ambiguities in this compound be resolved experimentally?

  • X-ray Crystallography : Resolve tautomerism (e.g., pyrrole vs. thiadiazole protonation states) via single-crystal analysis .
  • Chiral HPLC : Separate enantiomers (if present) using amylose-based columns.
  • Dynamic NMR : Detect slow-exchange protons (e.g., piperidine chair conformers) at variable temperatures .

Q. What methodologies mitigate synthetic impurities affecting reproducibility in biological assays?

  • HPLC Purification : Use C18 columns (ACN/water gradient) to isolate >95% pure product.
  • Stability Studies : Monitor degradation under light/heat via accelerated stability protocols (ICH guidelines).
  • Byproduct Identification : LC-MS/MS to trace side products (e.g., Schiff base adducts from aldehyde reactivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

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